molecular formula C12H12N2O3 B15160036 Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- CAS No. 820232-28-8

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-

Cat. No.: B15160036
CAS No.: 820232-28-8
M. Wt: 232.23 g/mol
InChI Key: LTQOCQMJZMXFJB-UHFFFAOYSA-N
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Description

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- is a chemical compound that features a morpholine ring substituted with a 3-cyano-4-hydroxybenzoyl group

Preparation Methods

The synthesis of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- typically involves a multi-step process. One common method starts with the Mannich reaction, followed by a Michael addition reaction under mild conditions . The Mannich reaction involves the condensation of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom. The Michael addition then introduces the 3-cyano-4-hydroxybenzoyl group to the morpholine ring .

Chemical Reactions Analysis

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can occur through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions with aromatic residues in the enzyme’s active site .

Biological Activity

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

Morpholine derivatives are characterized by a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom. The specific compound in focus, Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-, features a cyano group and a hydroxybenzoyl moiety that contribute to its biological activity.

1. Anticancer Activity

Morpholine derivatives have shown significant anticancer properties across various cancer cell lines. In vitro studies have indicated that compounds similar to Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- exhibit potent anti-proliferative effects. For example:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including PC3 (prostate cancer), DU145 (prostate cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective cytotoxicity at low concentrations. For instance, the IC50 for PC3 cells was reported as approximately 40 μg/mL after 24 hours of treatment .
Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8
HeLaModerate ActivityModerate ActivityModerate Activity
MCF-7Weak ActivityWeak ActivityWeak Activity

These findings suggest that Morpholine derivatives can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

2. Antibacterial and Antifungal Activity

In addition to its anticancer properties, Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- has demonstrated antibacterial and antifungal activities:

  • Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values comparable to established antibiotics like ciprofloxacin against various bacterial strains.
  • Specific Findings : Some derivatives exhibited stronger activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

The biological activity of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- can be attributed to its interaction with various molecular targets:

  • Receptor Modulation : The morpholine ring enhances binding affinity to receptors involved in mood disorders and pain management, suggesting potential applications in neuropharmacology .
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to cancer progression and neurodegenerative diseases, such as BACE-1, which is crucial in Alzheimer's disease pathology .

Case Studies

Several studies have highlighted the potential of morpholine derivatives in clinical applications:

  • A study investigating the effects of various morpholine-containing compounds on neurodegenerative diseases revealed promising results in modulating enzyme activity related to Alzheimer's disease .
  • Research on the anticancer effects of morpholine derivatives demonstrated their ability to induce apoptosis in tumor cells while sparing normal cells from toxicity .

Properties

CAS No.

820232-28-8

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-hydroxy-5-(morpholine-4-carbonyl)benzonitrile

InChI

InChI=1S/C12H12N2O3/c13-8-10-7-9(1-2-11(10)15)12(16)14-3-5-17-6-4-14/h1-2,7,15H,3-6H2

InChI Key

LTQOCQMJZMXFJB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)O)C#N

Origin of Product

United States

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